4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Overview
Description
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a bromophenyl group and a thia-azaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a one-pot three-component condensation reaction. This reaction includes the condensation of cyclic ketones, aromatic amines, and thioglycolic acid. For instance, the reaction of 4-methylcyclohexanone, 4-bromoaniline, and mercaptoacetic acid in dry benzene under reflux conditions can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of heterogeneous catalysts to enhance the reaction efficiency and yield. Mesoporous MCM-41-supported Schiff base and CuSO4·5H2O have been reported as effective catalysts for the one-pot three-component condensation reaction, providing high yields and allowing for catalyst recovery and reuse .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as an anti-ulcer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
3-azaspiro[4.5]decan-2-one: A degradation product of gabapentin with potential biological activities.
Uniqueness
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This compound’s spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNOS/c1-11-14(18)17(13-7-5-12(16)6-8-13)15(19-11)9-3-2-4-10-15/h5-8,11H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXLETOLBSXYAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2(S1)CCCCC2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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